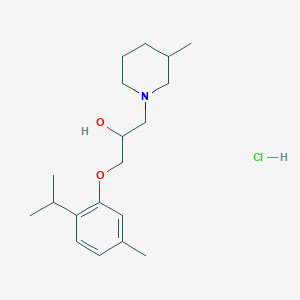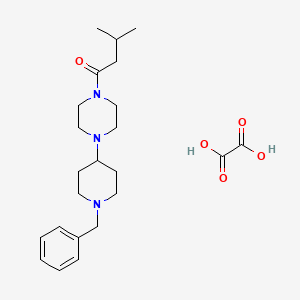![molecular formula C19H20N2O3 B4949574 3-[(4-methoxyphenyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4949574.png)
3-[(4-methoxyphenyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methoxyphenyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione, also known as MPAP, is a chemical compound that has been widely used in scientific research. It belongs to the class of pyrrolidinediones and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione is not fully understood. However, it has been found to selectively bind to dopamine D3 receptors and block their activity. This leads to a decrease in the release of dopamine, which is a neurotransmitter that is associated with reward and pleasure. By blocking the dopamine D3 receptors, this compound can reduce the reinforcing effects of drugs of abuse and prevent relapse.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been found to decrease the rewarding effects of drugs of abuse, such as cocaine and methamphetamine. In addition, this compound has been shown to have antidepressant-like effects in animal models of depression.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-[(4-methoxyphenyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione in lab experiments is its selectivity for dopamine D3 receptors. This allows researchers to study the role of these receptors in drug addiction and other neurological disorders. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the use of 3-[(4-methoxyphenyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione in scientific research. One area of interest is the development of new therapeutic agents for the treatment of drug addiction and other neurological disorders. Another area of interest is the study of the role of dopamine D3 receptors in other physiological and pathological processes, such as obesity and Parkinson's disease. Finally, the development of new synthesis methods for this compound and related compounds could lead to the discovery of new drugs with therapeutic potential.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects, including its ability to act as a selective dopamine D3 receptor antagonist. This compound has several advantages for lab experiments, including its selectivity for dopamine D3 receptors. However, it also has limitations, such as its low solubility in water. There are several future directions for the use of this compound in scientific research, including the development of new therapeutic agents and the study of the role of dopamine D3 receptors in other physiological and pathological processes.
Synthesis Methods
The synthesis of 3-[(4-methoxyphenyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione involves the reaction between 4-methoxyaniline and 2-phenyacetoacetic acid. The reaction is catalyzed by acetic anhydride and yields this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from ethanol.
Scientific Research Applications
3-[(4-methoxyphenyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione has been used in various scientific research studies. One of the major applications of this compound is in the field of neuroscience. It has been found to act as a selective dopamine D3 receptor antagonist, which makes it a potential therapeutic agent for the treatment of drug addiction and other neurological disorders.
Properties
IUPAC Name |
3-(4-methoxyanilino)-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-16-9-7-15(8-10-16)20-17-13-18(22)21(19(17)23)12-11-14-5-3-2-4-6-14/h2-10,17,20H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTVPRQROHASNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-bromo-2-(4-bromobenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B4949492.png)
![2-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1H-benzimidazole](/img/structure/B4949494.png)
![2-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1,3,4-oxadiazole](/img/structure/B4949497.png)
![isopropyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B4949499.png)

![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4949523.png)
![3-(4-fluorophenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4949529.png)
![2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B4949546.png)
![1-(4-bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4949548.png)

![5-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]methyl}-3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B4949562.png)


![2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide](/img/structure/B4949594.png)
